N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
Description
N-(1,3-Benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a heterocyclic compound featuring a benzothiazole core linked via a propanamide chain to a 6,8-dimethyl-substituted [1,2,4]triazolo[4,3-b]pyridazine scaffold. The benzothiazole moiety is notable for its prevalence in medicinal chemistry due to its bioisosteric properties and ability to modulate pharmacokinetic profiles. The triazolopyridazine group, a fused bicyclic system, contributes to π-π stacking interactions and hydrogen bonding, which are critical for target binding in enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C17H16N6OS |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C17H16N6OS/c1-10-12(11(2)22-23-9-18-21-16(10)23)7-8-15(24)20-17-19-13-5-3-4-6-14(13)25-17/h3-6,9H,7-8H2,1-2H3,(H,19,20,24) |
InChI Key |
HPVZHQDQGKNGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Formation of Triazolopyridazine Ring: The triazolopyridazine ring can be synthesized by the reaction of hydrazine derivatives with pyridazine derivatives under specific conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole and triazolopyridazine rings through a propanamide linker. This can be achieved using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases, including cancer, infections, and neurological disorders.
Industry: As a precursor for the synthesis of materials with specific properties, such as dyes, polymers, and catalysts.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher molecular weight and logP suggest superior lipid bilayer penetration but lower solubility, which may necessitate formulation adjustments for in vivo studies.
- The compound’s methoxy group and benzimidazole moiety likely improve solubility but reduce CNS bioavailability compared to the dimethylated benzothiazole derivative.
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
Structural Characteristics
The compound features:
- Benzothiazole moiety : Known for its diverse biological activities.
- Triazolopyridazine fragment : Associated with various pharmacological effects.
The molecular formula is with a molecular weight of approximately 352.4 g/mol .
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit significant biological activities. These include:
- Antibacterial : Compounds with benzothiazole and triazole rings have shown efficacy against various bacterial strains.
- Anticancer : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : The compound's structural components suggest possible anti-inflammatory properties .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial growth and cancer cell proliferation.
- Receptor Binding : Interaction with cellular receptors could modulate signaling pathways that lead to therapeutic effects .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(5-methylbenzothiazol-2-yl)-3-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin)amide | Benzothiazole and triazole rings | Antibacterial |
| 2-amino-N-(benzothiazol-2-yl)acetamide | Benzothiazole core | Anticancer |
| 5-methyl-N-(benzothiazol-2-yl)-4-(triazolopyridazine)carboxamide | Similar heterocyclic structures | Anti-inflammatory |
These compounds share structural similarities with this compound and highlight the potential for diverse biological activities stemming from their unique chemical structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
